N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
Overview
Description
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide, commonly known as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by John W. Huffman in 1995, and it has since been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Scientific Research Applications
Metabolic Studies and Stability Analysis
Research has explored the metabolism of related N-methylbenzamide compounds. For instance, N-(Hydroxymethyl)-benzamide, a major metabolite of N-methylbenzamide, was studied for its stability and degradation products. Such studies are crucial in understanding the metabolic pathways and stability of similar compounds, including N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide (Ross et al., 1983).
Synthesis and Characterization of Derivatives
Several studies have focused on the synthesis and characterization of benzamide derivatives. For example, the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which bear resemblance to the chemical structure of interest, was investigated for their antiulcer activities (Hosokami et al., 1992). Understanding these derivatives' synthesis and properties can provide insights into the applications of N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide.
Bactericidal Activity
Research into the bactericidal activity of related compounds, such as substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, has been conducted, demonstrating their effectiveness against strains like methicillin-resistant Staphylococcus aureus (MRSA) (Zadrazilova et al., 2015). This suggests potential bactericidal applications for N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide.
Molecular Docking and Theoretical Studies
Innovative theoretical approaches, including molecular docking and computational studies, have been employed to understand the interactions of similar benzamide derivatives with biological targets. For instance, a study on N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine, a compound structurally related to the one of interest, has been conducted to assess its potential as a therapeutic agent against SARS-CoV-2 (Kumar & Choudhary, 2022). Such studies can provide a framework for understanding the biological interactions of N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide.
properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-21(18(23)13-5-3-2-4-6-13)12-15(9-10-22)14-7-8-16(19)17(20)11-14/h2-8,11,15,22H,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWASWVSADZBSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CCO)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide | |
CAS RN |
142001-90-9 | |
Record name | Benzamide, N-[(2S)-2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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